4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one
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Overview
Description
4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2. It is characterized by a phenolic hydroxyl group and a butenone moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate reagent to introduce the butenone group. One common method is the Claisen-Schmidt condensation, where 4-hydroxy-3,5-dimethylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The butenone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The butenone moiety can undergo Michael addition reactions, which are crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester
- 4-Hydroxy-3,5-dimethylacetophenone
- Spirotetramat reference material
Uniqueness
4-(4-Hydroxy-3,5-dimethylphenyl)but-3-en-2-one is unique due to its combination of a phenolic hydroxyl group and a butenone moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-(4-hydroxy-3,5-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-6-11(5-4-10(3)13)7-9(2)12(8)14/h4-7,14H,1-3H3/b5-4+ |
InChI Key |
PIVDVDIWHFLDEO-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=CC(=O)C |
Origin of Product |
United States |
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